![molecular formula C27H21NO3S B5089135 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)
2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
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Overview
Description
2-(Benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of cell survival, proliferation, and inflammation. Inhibition of this pathway by 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide leads to the induction of apoptosis and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has anti-proliferative effects on cancer cells. It induces apoptosis by activating caspase-dependent pathways and inhibiting the NF-κB pathway. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in laboratory experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation is that more research is needed to determine its efficacy and safety in vivo.
Future Directions
For research on 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide include studying its efficacy and safety in vivo, identifying potential drug targets, and developing more potent derivatives. It could also be studied for its potential use in combination with other anti-cancer agents. Additionally, its anti-inflammatory effects could be further explored for potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with benzyl mercaptan to form the benzylthio derivative. Finally, the benzylthio derivative is reacted with 2-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide to yield 2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Scientific Research Applications
2-(Benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells and induces apoptosis. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3S/c1-30-25-15-21-19-11-5-7-13-23(19)31-24(21)16-22(25)28-27(29)20-12-6-8-14-26(20)32-17-18-9-3-2-4-10-18/h2-16H,17H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMJIOAWRMHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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